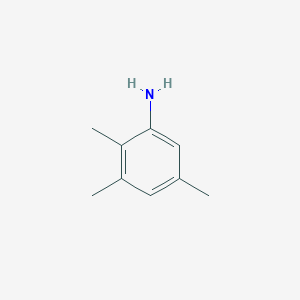

2,3,5-Trimethylaniline

Description

Properties

IUPAC Name |

2,3,5-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDVTEHMPLVFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509744 | |

| Record name | 2,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-77-1 | |

| Record name | 2,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,5-Trimethylaniline CAS number and properties

An In-depth Technical Guide to 2,3,5-Trimethylaniline: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of this compound (CAS No. 767-77-1), a substituted aromatic amine. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety information. The structure of this guide is designed to logically present foundational knowledge before delving into practical applications and handling, ensuring a comprehensive understanding of this important chemical intermediate.

Core Identity and Physicochemical Properties

This compound, also known as 2,3,5-trimethylbenzenamine, is one of the six isomers of trimethylaniline. Its unique substitution pattern governs its reactivity and physical properties, making it a distinct building block in organic synthesis.

Key Identifiers

-

Synonyms : Benzenamine, 2,3,5-trimethyl-[1]

Physicochemical Data

The experimental data for this compound is not as widely published as for its more common isomers, such as 2,4,5- and 2,4,6-trimethylaniline. The following table summarizes known experimental values and reliable computed data to provide a comprehensive profile.

| Property | Value | Source(s) |

| Appearance | Solid. Isomeric compounds are described as white to light tan or pale yellow crystalline solids, which may darken on exposure to air and light. | [3][4] |

| Melting Point | 36 °C | PrepChem |

| Boiling Point | ~232-243 °C (Estimated, based on 2,4,5-isomer) | [3][5] |

| Density | ~0.97 - 1.01 g/cm³ (Estimated, based on isomers) | [3][6] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, ether, and benzene. | [3][6] |

| XLogP3 (Computed) | 2.3 |

Synthesis Pathway and Experimental Protocol

The most established and versatile route for synthesizing substituted anilines, including this compound, is a two-step process starting from the corresponding substituted benzene. In this case, the precursor is 1,2,4-trimethylbenzene (pseudocumene). The process involves electrophilic nitration of the aromatic ring, followed by the chemical reduction of the nitro group.

Reaction Mechanism and Causality

-

Nitration : The process begins with the nitration of 1,2,4-trimethylbenzene. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich aromatic ring of pseudocumene then attacks the nitronium ion. The three methyl groups are activating and ortho-, para-directing. The position of nitration is sterically and electronically controlled, leading predominantly to 5-nitro-1,2,4-trimethylbenzene. Maintaining a low temperature is critical to prevent polysubstitution and oxidative side reactions.

-

Reduction : The resulting nitro-aromatic intermediate is then reduced to the primary amine. A common and effective method for this transformation is metal-acid reduction, typically using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The metal acts as the electron donor, and the acid protonates the oxygen atoms of the nitro group, facilitating their removal as water molecules in a stepwise reduction process. This method is robust, high-yielding, and widely used in both laboratory and industrial settings.

Generalized Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment.

Step 1: Nitration of 1,2,4-Trimethylbenzene

-

Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

-

Carefully add concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C with stirring.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to the cold sulfuric acid in the dropping funnel.

-

Add 1,2,4-trimethylbenzene dropwise to the cold, stirred nitrating mixture, ensuring the internal temperature does not exceed 10 °C. The rate of addition must be controlled to manage the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude nitro product.

-

Isolate the solid 5-nitro-1,2,4-trimethylbenzene by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product. Recrystallization from ethanol or a similar solvent may be performed for purification.

Step 2: Reduction to this compound

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the crude 5-nitro-1,2,4-trimethylbenzene and granulated tin (or iron powder).

-

Add ethanol to create a slurry, followed by the slow, portion-wise addition of concentrated hydrochloric acid. The reaction is highly exothermic and may require an ice bath for temperature control.

-

After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then make it strongly basic by the slow addition of a concentrated sodium hydroxide solution. This neutralizes the acid and precipitates the tin salts, liberating the free aniline.

-

Perform a steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane) to isolate the crude this compound.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the final product by vacuum distillation or recrystallization from petroleum ether to yield pure this compound.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

While not as commonly cited as its isomers, this compound serves as a valuable intermediate and reference material in several areas of chemical science.

-

Chemical Intermediate : Substituted anilines are foundational building blocks in organic synthesis. They are precursors to a wide array of more complex molecules. The amine group can be readily diazotized to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring. The isomer 2,4,5-trimethylaniline was historically a key intermediate in the manufacture of dyes like Ponceau 3R.[4]

-

Ligand Synthesis : The steric bulk provided by the three methyl groups makes trimethylanilines useful for synthesizing bulky ligands for coordination chemistry and organometallic catalysis. For instance, the 2,4,6-isomer is a precursor to N-heterocyclic carbene (NHC) ligands, such as IMes, which are integral to modern olefin metathesis catalysts like the Grubbs' catalyst.[7]

-

Pharmaceutical and Agrochemical Research : The aniline scaffold is a common feature in many bioactive molecules. Trimethyl-substituted anilines can be used as starting materials or fragments in the synthesis of novel pharmaceutical candidates and agrochemicals. Their lipophilicity, conferred by the methyl groups, can be a desirable trait in modulating the pharmacokinetic properties of a drug candidate.

-

Reference Standard : High-purity this compound is used as a reference standard in analytical methods, such as for pharmaceutical testing, to ensure the accuracy and quality of results.

Definitive Analytical Characterization

Confirming the identity and purity of this compound requires a suite of standard analytical techniques. While published spectra for the 2,3,5- isomer are not widely available in public databases, the expected spectral characteristics can be reliably predicted. For illustrative purposes, data for the closely related 2,4,5-isomer is often used as a proxy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the different protons. There should be two singlets in the aromatic region (around 6.5-7.0 ppm), each integrating to 1H. Three separate singlets should appear in the aliphatic region (around 2.0-2.3 ppm), each integrating to 3H, corresponding to the three non-equivalent methyl groups. A broad singlet, corresponding to the two amine (NH₂) protons, would also be present (typically between 3.5-4.5 ppm), the chemical shift of which is concentration-dependent and disappears upon D₂O exchange.

-

¹³C NMR : The spectrum should exhibit 9 distinct signals, corresponding to the 9 non-equivalent carbon atoms. Six signals would be in the aromatic region (~115-150 ppm), and three signals would be in the aliphatic region (~15-22 ppm) for the methyl carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:

-

A doublet in the range of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

Strong absorptions between 1600-1650 cm⁻¹ from the N-H scissoring vibration.

-

Aromatic C-H stretching peaks just above 3000 cm⁻¹.

-

Aromatic C=C ring stretching peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) :

-

Under Electron Ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 135. The base peak for many trimethylanilines is often the [M-15]⁺ peak at m/z = 120, resulting from the loss of a methyl radical (•CH₃), which is a characteristic fragmentation pattern.

-

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with stringent safety precautions. Its toxicological profile is similar to other aromatic amines.

GHS Hazard Classification

According to the Globally Harmonized System, this compound is classified with the following hazards:

-

H302 : Harmful if swallowed

-

H312 : Harmful in contact with skin

-

H315 : Causes skin irritation

-

H318 : Causes serious eye damage

-

H332 : Harmful if inhaled

Toxicology and Carcinogenicity

Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia. Furthermore, there is significant evidence regarding the carcinogenicity of closely related isomers. The National Cancer Institute (NCI) has demonstrated that 2,4,5-trimethylaniline induces liver and lung carcinomas in rats and mice.[4] Given the structural similarity, it is prudent to handle this compound as a suspected carcinogen .

Safe Handling and Storage Protocol

-

Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes and serious eye damage.

-

Lab Coat : A flame-resistant lab coat must be worn and kept buttoned.

-

-

Handling : Avoid all personal contact. Do not breathe dust or vapor. Prevent spills and ensure secondary containment is used when transferring the material.

-

Storage : Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal : Dispose of waste material in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

References

-

Supplementary Information for: A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity . The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for: 8-13C Labeling of Purine and Pyrimidine RNA Building Blocks for NMR Spectroscopy . ScienceOpen. Available at: [Link]

-

This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2,4,5-Trimethylaniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2,4,5-Trimethylaniline . Solubility of Things. Available at: [Link]

- CN1800143A - 2,4,6-trimethylaniline synthesis method. Google Patents.

- US4211704A - Method for producing 2,3,3-trimethylindolenine. Google Patents.

-

2,4,5-trimethylaniline . ChemBK. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS) . Bioregistry. Available at: [Link]

-

Supporting Information - Direct Methylation of Anilines with CO2 and H2 . MPG.PuRe. Available at: [Link]

- USRE33549E - Process for preparing a mixture of methyl- or ethyl-substituted primary anilines. Google Patents.

-

Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts . OEHHA. Available at: [Link]

-

2,4,6-Trimethylaniline . Wikipedia. Available at: [Link]

-

This compound . Appretech Scientific Limited. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3,5-Trimethylaniline

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 2,3,5-trimethylaniline (CAS: 767-77-1). As a key intermediate in various chemical syntheses, including pharmaceuticals and dyes, rigorous analytical verification is paramount. This document consolidates predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental spectroscopic principles. It is designed to serve as a practical reference for researchers, quality control analysts, and drug development professionals, offering not only reference data but also the causal logic behind spectral interpretation and standardized protocols for data acquisition.

Introduction and Molecular Overview

This compound is an aromatic amine with the molecular formula C₉H₁₃N.[1] Its structure, featuring an aniline core with three methyl group substituents, presents a unique spectroscopic fingerprint. The precise characterization of this molecule is critical for ensuring purity, monitoring reactions, and confirming the identity of synthesized compounds.

This guide moves beyond a simple data repository. As a Senior Application Scientist, my objective is to illuminate the "why" behind the data—explaining how the specific arrangement of functional groups dictates the resulting spectra. By understanding these structure-activity relationships, scientists can more confidently interpret their own experimental results and troubleshoot unexpected outcomes.

Key Physical and Chemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N | PubChem[1] |

| Molecular Weight | 135.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 135.1048 Da | PubChem[1] |

| CAS Number | 767-77-1 | PubChem[1] |

Before proceeding, it is crucial to acknowledge the hazardous nature of this compound. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE) and handling within a fume hood are mandatory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic framework. The following data are predicted based on established substituent effects on aromatic systems.

¹H NMR Spectroscopy (Predicted)

The asymmetry of the molecule means that all protons are chemically distinct, though some may exhibit coincidental overlap. The potent electron-donating effects of the amine (-NH₂) and methyl (-CH₃) groups cause significant shielding (upfield shifts) of the aromatic protons compared to benzene (7.34 ppm).

Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃):

| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -NH₂ | ~3.5 | Broad Singlet | 2H | Amine protons; chemical shift is concentration-dependent and signal is often broad due to quadrupole broadening and exchange. |

| Ar-H (C4-H) | ~6.55 | Singlet | 1H | Shielded by the ortho -CH₃ (C5) and para -NH₂ (C1) groups. |

| Ar-H (C6-H) | ~6.48 | Singlet | 1H | Shielded by the ortho -NH₂ (C1) and ortho -CH₃ (C5) groups. |

| -CH₃ (C5) | ~2.25 | Singlet | 3H | Methyl group positioned between two other substituents. |

| -CH₃ (C2) | ~2.15 | Singlet | 3H | Methyl group ortho to the amine group. |

| -CH₃ (C3) | ~2.10 | Singlet | 3H | Methyl group meta to the amine group. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate all signals.

Caption: Structure of this compound with key proton groups highlighted.

¹³C NMR Spectroscopy (Predicted)

Due to the lack of symmetry, all nine carbon atoms in the molecule are expected to be chemically non-equivalent, giving rise to nine distinct signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃):

| Carbon | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C1 (-NH₂) | ~144 | Aromatic carbon bearing the amine group (ipso-carbon), strongly deshielded. |

| C3 | ~137 | Aromatic carbon bearing a methyl group. |

| C5 | ~130 | Aromatic carbon bearing a methyl group. |

| C2 | ~128 | Aromatic carbon bearing a methyl group. |

| C4 (-CH) | ~122 | Aromatic methine carbon. |

| C6 (-CH) | ~115 | Aromatic methine carbon, significantly shielded by the ortho-amine group. |

| C5-CH₃ | ~21 | Methyl carbon. |

| C2-CH₃ | ~18 | Methyl carbon. |

| C3-CH₃ | ~14 | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound is dominated by absorptions from the N-H and C-H bonds, as well as the aromatic ring system.

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 3450 - 3350 | Medium | N-H asymmetric and symmetric stretching (primary amine shows two bands). |

| 3100 - 3000 | Medium | Aromatic C-H stretching. |

| 2980 - 2850 | Strong | Aliphatic C-H stretching (from -CH₃ groups). |

| 1620 - 1580 | Strong | N-H scissoring (bending). |

| 1550 - 1450 | Medium-Strong | Aromatic C=C ring stretching. |

| 1300 - 1250 | Strong | Aromatic C-N stretching. |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending. |

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

-

Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

The monoisotopic mass of this compound is 135.1048 Da.[1] The molecular ion peak (M⁺˙) is therefore expected at an m/z of 135.

Predicted Key Fragments in EI-MS:

| m/z | Proposed Fragment | Identity | Rationale |

|---|---|---|---|

| 135 | [C₉H₁₃N]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact molecule minus one electron. |

| 134 | [M-H]⁺ | [C₉H₁₂N]⁺ | Loss of a hydrogen radical, a common fragmentation for anilines. |

| 120 | [M-CH₃]⁺ | [C₈H₁₀N]⁺ | Loss of a methyl radical, forming a stable aminotropylium or related cation. This is expected to be a major fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment in alkylbenzene derivatives, though may be less prominent here. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

-

MS Detection (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust set of predicted data and standardized protocols to aid researchers in their analytical workflows. The key identifiers are the unique pattern of aromatic and aliphatic signals in the NMR spectra, the characteristic N-H and C-H stretches in the IR spectrum, and a mass spectrum showing a molecular ion at m/z 135 with a dominant fragment at m/z 120. By cross-referencing experimental data with the theoretically grounded information presented herein, scientists can ensure the identity and purity of their materials with a high degree of confidence.

References

-

PubChem. this compound | C9H13N | CID 12782408. National Center for Biotechnology Information. [Link]

-

PubChemLite. this compound (C9H13N). PubChemLite. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3,5-Trimethylaniline from Pseudocumene

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway from pseudocumene (1,2,4-trimethylbenzene) to 2,3,5-trimethylaniline. This synthesis is a multi-step process centered on the principles of electrophilic aromatic substitution and subsequent reduction. A critical challenge in this pathway is the regioselectivity of the initial nitration step. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, safety considerations, and analytical validation methods pertinent to researchers and professionals in chemical and pharmaceutical development.

Introduction and Strategic Overview

This compound is a substituted aniline derivative with applications as an intermediate in the synthesis of various specialty chemicals, including dyes and potential pharmaceutical compounds. Its synthesis from the readily available petrochemical feedstock, pseudocumene, presents an economically viable route. However, the transformation is not trivial and is governed by the principles of electrophilic aromatic substitution on a polysubstituted benzene ring.

The overall synthetic strategy involves two primary transformations:

-

Nitration: The introduction of a nitro group (–NO₂) onto the pseudocumene ring via electrophilic aromatic substitution.

-

Reduction: The reduction of the nitro group to an amino group (–NH₂) to yield the final aniline product.

The central scientific challenge lies in controlling the regiochemistry of the nitration reaction. The three methyl groups on the pseudocumene ring are activating, ortho-, para-directing groups. This results in a mixture of nitrated isomers, making the isolation of the desired precursor to this compound a critical and challenging step. This guide will dissect this challenge and present methodologies to address it.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis, highlighting the critical isomer separation stage.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Nitration of Pseudocumene

The nitration of an aromatic ring is a classic electrophilic substitution reaction. The key to this process is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1]

Mechanism and Regioselectivity

Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This nitronium ion is then attacked by the electron-rich π-system of the pseudocumene ring. The directing effects of the three methyl groups determine the position of attack.

-

C1-Methyl: Directs ortho (position 2 - blocked, position 6) and para (position 4 - blocked).

-

C2-Methyl: Directs ortho (position 1 - blocked, position 3) and para (position 5).

-

C4-Methyl: Directs ortho (position 3, position 5).

Based on these effects, positions 3, 5, and 6 are all activated. However, their relative reactivity differs significantly. Positions 3 and 5 are electronically favored as they are activated by two methyl groups. Position 6, while activated, is sterically hindered by the adjacent methyl groups at positions 1 and 2. Consequently, nitration typically yields 1,2,4-trimethyl-5-nitrobenzene as the major product, which leads to 2,4,5-trimethylaniline upon reduction.[2] The desired 1,2,4-trimethyl-6-nitrobenzene precursor for this compound is a minor product.

Achieving a workable yield of the 6-nitro isomer requires careful control of reaction conditions or a highly efficient separation method post-reaction.

Caption: Competing reaction pathways in the nitration of pseudocumene.

Experimental Protocol: Nitration

This protocol is based on general procedures for aromatic nitration and must be performed with extreme caution.[3][4]

Safety Warning: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.[5] Runaway reactions can occur if the temperature is not strictly controlled.[6] This procedure must be conducted in a certified chemical fume hood, behind a blast shield, and with immediate access to emergency quenching materials (ice water bath). Appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and face shield) is mandatory.[7]

-

Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, cool concentrated sulfuric acid (98%) to 0°C using an ice-salt bath.

-

Slowly add concentrated nitric acid (70%) dropwise to the cooled sulfuric acid with vigorous stirring. The addition rate must be controlled to maintain the temperature of the mixture below 10°C. This creates the "mixed acid" nitrating agent.

-

Nitration Reaction: In a separate, larger reactor flask, place the pseudocumene. Cool the pseudocumene to 0°C.

-

Begin adding the prepared cold mixed acid to the pseudocumene dropwise. The reaction is highly exothermic; maintain the internal temperature between 0°C and 5°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours to ensure completion.

-

Workup: Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude nitro-product mixture.

-

Filter the solid product and wash thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids.[6]

-

A subsequent wash with a cold, dilute sodium bicarbonate solution may be used to ensure all acid is neutralized.

-

Dry the resulting solid, which is a mixture of nitropseudocumene isomers.

Isomer Separation

This is the most critical and often lowest-yielding step of the entire synthesis. The separation of 1,2,4-trimethyl-6-nitrobenzene from the major 5-nitro isomer is difficult due to their similar physical properties.

-

Fractional Crystallization: This method relies on small differences in the solubility of the isomers in a given solvent. Multiple recrystallization steps from a solvent like ethanol or methanol may be required, leading to significant loss of the desired minor product.

-

Vacuum Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be attempted.

Step 2: Reduction of 6-Nitro-1,2,4-trimethylbenzene

Once the desired 6-nitro isomer is isolated, it is reduced to the corresponding amine. Catalytic hydrogenation is the preferred modern method due to its high efficiency and cleaner waste streams compared to older methods like metal-acid reductions.

Experimental Protocol: Catalytic Hydrogenation

Safety Warning: Hydrogen gas is extremely flammable and forms explosive mixtures with air. This procedure must be conducted in a well-ventilated area, away from ignition sources, using equipment designed for hydrogenation reactions (e.g., a Parr hydrogenator). The catalyst, especially Palladium on Carbon (Pd/C), can be pyrophoric and should be handled with care, preferably wet or under an inert atmosphere.

-

Setup: To a hydrogenation vessel, add the isolated 6-nitro-1,2,4-trimethylbenzene and a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), under a stream of nitrogen or argon. The catalyst loading is usually 1-5 mol% relative to the nitro compound.

-

Hydrogenation: Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all oxygen.

-

Pressurize the vessel with hydrogen (typically 2-4 atm or ~30-60 psi) and begin vigorous stirring.

-

The reaction is often exothermic at the start; cooling may be necessary. Monitor the reaction progress by observing the uptake of hydrogen or by using TLC/GC analysis of aliquots.

-

Once hydrogen uptake ceases (typically after 2-12 hours), the reaction is complete.

-

Workup: Depressurize the vessel and carefully purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry in the air, as it may ignite. Keep it wet with solvent and dispose of it according to safety guidelines.

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

Purification and Characterization

Final Product Purification

The crude this compound is often a dark oil or solid due to minor impurities.

-

Vacuum Distillation: This is the most common method for purifying liquid anilines. Distillation under reduced pressure prevents thermal decomposition and oxidation at high temperatures.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used for purification.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations for this compound |

| GC-MS | Purity assessment and confirmation of molecular weight. | A major peak corresponding to the product's retention time with a mass spectrum showing a molecular ion (M⁺) peak at m/z = 135.21.[8] |

| ¹H NMR | Structural elucidation and confirmation of isomer. | Distinct signals for the aromatic protons and the three methyl groups. The splitting pattern and chemical shifts will be unique to the 2,3,5- substitution pattern. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Nine distinct signals corresponding to the nine carbon atoms in the molecule. |

| FT-IR | Identification of functional groups. | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), and C-H and C=C bands for the aromatic ring. |

Conclusion

The synthesis of this compound from pseudocumene is a feasible but challenging process for the experienced chemist. The primary obstacle is the unfavorable regioselectivity of the initial nitration step, which necessitates a highly efficient and often low-yielding isomer separation. The subsequent reduction is more straightforward, with catalytic hydrogenation being the method of choice. Success in this synthesis hinges on meticulous execution of the nitration under strict temperature control, a robust strategy for isomer purification, and rigorous adherence to all safety protocols, particularly during the nitration and hydrogenation steps.

References

- Nitration reaction safety - YouTube. (2024).

- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.

- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.

- This compound | 767-77-1. (n.d.). Biosynth.

- 2,4,5-Trimethylaniline | C9H13N | CID 8717. (n.d.). PubChem.

- This compound | 767-77-1. (n.d.). BLD Pharm.

- How is 2,4,6-Trimethylaniline synthesized and applied in industry? (n.d.). Guidechem.

- Aromatic Nitration. (n.d.). BYJU'S.

- This compound | 767-77-1. (n.d.). ChemScene.

- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.

- CN1800143A - 2,4,6-trimethylaniline synthesis method. (2006). Google Patents.

- 2,4,6-Trimethylaniline synthesis. (n.d.). ChemicalBook.

- 2,4,5-Trimethylaniline | CAS 137-17-7. (n.d.). LGC Standards.

- Synthesis of 2,3,6-trimethylaniline. (n.d.). PrepChem.com.

- Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- US3078317A - Mononitration of 1, 3, 5-trialkylbenzene. (1963). Google Patents.

- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2010). ResearchGate.

- CN1537837B - Method for preparing 1,3,5-trimethylbenzene. (2007). Google Patents.

- US3092671A - Nitration of aromatic hydrocarbons. (1963). Google Patents.

- This compound | C9H13N | CID 12782408. (n.d.). PubChem.

- Bellamy, A. J., Golding, P., Ward, S. J., & Mitchell, N. W. (2002). Nitration of 1,3,5-trimethoxybenzene. Journal of Chemical Research, (S), 412-413.

- Nitration of benzene and methylbenzene. (n.d.). Chemguide.

- Nitration of 1,3,5-Trimethoxybenzene. (2002). ResearchGate.

- Pak, J. W., Knoke, K. L., & Eweis, D. (2006). Transformation of 2,4,6-trinitrotoluene by purified xenobiotic reductase B from Pseudomonas fluorescens I-C. Applied and Environmental Microbiology, 72(8), 5437-5444.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3078317A - Mononitration of 1, 3, 5-trialkylbenzene - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. icheme.org [icheme.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility of 2,3,5-Trimethylaniline in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3,5-trimethylaniline in a range of common organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast solubility. The theoretical underpinnings of solubility, the practical application of HSP, and a detailed experimental protocol for the empirical validation of these predictions are presented. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling informed solvent selection and facilitating the design of experimental and manufacturing processes involving this compound.

Introduction to this compound

This compound, a substituted aromatic amine with the chemical formula C₉H₁₃N, is a compound of interest in various fields of chemical synthesis, including the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a benzene ring substituted with an amino group and three methyl groups, imparts specific physicochemical properties that govern its behavior in solution. A thorough understanding of its solubility in different organic solvents is paramount for its effective utilization in reaction chemistry, purification processes, and formulation development.

This guide is structured to provide a deep dive into the solubility of this compound, moving from theoretical principles to predictive models and finally to practical experimental verification.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which, on a molecular level, relates to the similarity of intermolecular forces between the solute and solvent molecules.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): These are weak, short-range forces arising from temporary fluctuations in electron density. They are present in all molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A specific and strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as nitrogen, oxygen, or fluorine).

This compound possesses a polar amino group capable of acting as a hydrogen bond donor and acceptor, as well as a nonpolar aromatic ring and methyl groups. This amphiphilic nature suggests a nuanced solubility profile, with expected good solubility in solvents that can engage in similar types of intermolecular interactions.

Predictive Modeling of Solubility using Hansen Solubility Parameters (HSP)

To overcome the lack of specific experimental solubility data for this compound, this guide utilizes the Hansen Solubility Parameter (HSP) approach. The HSP model is a powerful predictive tool that decomposes the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4]

The central concept of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.

Calculation of Hansen Solubility Parameters for this compound

The HSP for this compound were estimated using the group contribution method, a technique where the overall HSP of a molecule is calculated by summing the contributions of its individual functional groups.[5][6] The molecule was dissected into its constituent groups: aromatic CH, aromatic C-NH₂, and aromatic C-CH₃.

Table 1: Group Contributions for HSP Calculation

| Functional Group | Molar Volume (V) (cm³/mol) | Dispersion (Fd) | Polar (Fp) | Hydrogen Bonding (Eh) |

|---|---|---|---|---|

| Aromatic CH | 13.15 | 370 | 0 | 0 |

| Aromatic C-NH₂ | 10.5 | 360 | 500 | 2500 |

| Aromatic C-CH₃ | 22.85 | 690 | 0 | 0 |

The calculated HSP for this compound are presented in Table 2.

Table 2: Calculated Hansen Solubility Parameters for this compound

| Parameter | Value |

|---|---|

| Molar Volume (V) | 134.8 cm³/mol |

| Dispersion (δD) | 18.9 MPa1/2 |

| Polar (δP) | 4.8 MPa1/2 |

| Hydrogen Bonding (δH) | 9.7 MPa1/2 |

Predicted Solubility in Common Organic Solvents

Using the calculated HSP for this compound and the known HSP for a range of organic solvents, the HSP distance (Ra) was calculated. A lower Ra value suggests better solubility.

Table 3: Predicted Solubility of this compound in Various Organic Solvents based on HSP Distance

| Solvent | δD (MPa1/2) | δP (MPa1/2) | δH (MPa1/2) | HSP Distance (Ra) | Predicted Solubility |

|---|---|---|---|---|---|

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 18.2 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 9.0 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.5 | High |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.0 | High |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.1 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.6 | Low |

| Polar Protic Solvents | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 16.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.2 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.4 | Moderate |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination: The Isothermal Saturation (Shake-Flask) Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess of the solid solute in the solvent of interest until the solution is saturated.

Materials and Equipment

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by back-calculating from the diluted sample concentration.

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Time to Equilibrium: Conduct a time-course study to confirm that the measured solubility does not change with further equilibration time.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid to ensure no polymorphic or solvate transformation has occurred during the equilibration process.

-

Mass Balance: In a closed system, the initial mass of the solute should equal the sum of the dissolved and undissolved mass at equilibrium.

Visualization of Key Concepts

Logical Relationship in Solubility Prediction

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the isothermal saturation method.

Conclusion

This technical guide provides a robust framework for understanding and predicting the solubility of this compound in organic solvents. The application of Hansen Solubility Parameters offers a scientifically sound method for estimating solubility in the absence of extensive experimental data, thereby guiding solvent selection for various applications. The detailed experimental protocol for the isothermal saturation method provides a clear path for the empirical validation of these predictions. By integrating theoretical principles with predictive modeling and practical experimental guidance, this document serves as a comprehensive resource for scientists and researchers working with this compound.

References

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting the Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.

- Avdeef, A. (2012).

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Barton, A. F. (2017). CRC handbook of solubility parameters and other cohesion parameters. CRC press.

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of polymers: their correlation with chemical structure; their numerical estimation and prediction from additive group contributions. Elsevier.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Solubility. In Wikipedia. Retrieved from [Link]

- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient.

- Stefanis, E., & Panayiotou, C. (2012). Prediction of Hansen solubility parameters with a new group-contribution method. International journal of pharmaceutics, 426(1-2), 29-41.

- Belmares, M., Blanco, M., Goddard, W. A., Ross, R. B., Caldwell, G., Chou, S. H., ... & Musgrave, C. B. (2004). Hildebrand and Hansen solubility parameters from molecular dynamics with applications to electronic nose polymer sensors. The Journal of chemical physics, 121(22), 11483-11495.

- Just, S., Sievert, B., Thom, K., & Breitkreutz, J. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 967-975.

-

Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,4,5-Trimethylaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. kinampark.com [kinampark.com]

- 6. kinampark.com [kinampark.com]

- 7. benchchem.com [benchchem.com]

2,3,5-Trimethylaniline safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2,3,5-Trimethylaniline for Research and Development Professionals

Section 1: Core Principles for Handling this compound

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 767-77-1) in a research and drug development context. As scientists, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment.

A critical analysis of available safety data reveals that while this compound has established hazard classifications, its toxicological profile has not been as thoroughly investigated as its isomers, such as 2,4,5-trimethylaniline and 2,4,6-trimethylaniline.[1] The latter are known to pose severe health risks, including suspected carcinogenicity and acute toxicity.[2][3]

Therefore, this guide is built upon the Precautionary Principle . In the absence of comprehensive data for this compound, we must assume it may possess a hazard profile similar to its more toxic, well-characterized isomers. The protocols outlined herein are designed to provide a robust framework of protection by treating this compound with the high degree of caution warranted by the known risks of the trimethylaniline chemical family. This approach ensures a self-validating system of safety, where procedures are sufficient even if the substance is later found to be more hazardous than currently documented.

Section 2: Hazard Identification and Risk Assessment

Understanding the known and potential hazards is the foundation of a credible risk assessment. The Globally Harmonized System (GHS) provides a starting point for classification.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4] | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [4] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [4][5] | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [5] | |

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | [4] | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [4] | |

| STOT Single Exposure (Category 3) | H335: May cause respiratory irritation | [4] |

Causality Behind the Precautionary Approach: A Comparative Analysis

The decision to implement more stringent controls is justified by comparing the known hazards of this compound with its isomers. The presence of severe hazards like carcinogenicity in a closely related molecule necessitates a higher level of protection.

Table 2: Comparative GHS Hazards of Trimethylaniline Isomers

| Hazard Statement | 2,3,5-Isomer | 2,4,5-Isomer | 2,4,6-Isomer |

| Toxic if swallowed/inhaled/in contact with skin | Harmful (Cat. 4)[4] | Toxic (Cat. 3) [2] | Toxic (Cat. 3) [3] |

| May cause cancer | Data not available | May cause cancer (Cat. 1B) [2] | Limited evidence[3] |

| Toxic to aquatic life with long lasting effects | Data not available | Yes (Aquatic Chronic 2) [2] | Not specified |

This comparative data strongly supports the rationale for handling this compound under conditions suitable for a suspected human carcinogen and a substance with high acute toxicity.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The most effective method for ensuring safety is to follow the "Hierarchy of Controls." This framework prioritizes engineering and administrative controls over sole reliance on PPE.

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Engineering Controls: All work involving this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The facility must be equipped with an operational eyewash station and a safety shower in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the potential for high toxicity.

Table 3: Required PPE for Handling this compound

| PPE Type | Specification | Rationale and Field Insight |

| Hand Protection | Nitrile or Butyl rubber gloves. Inspect before use and use proper removal technique.[1] | Standard nitrile gloves offer splash protection, but for prolonged contact or immersion, heavier butyl rubber is recommended. Always double-glove when handling neat material. Contaminated gloves must be disposed of as hazardous waste.[1] |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when there is a significant splash risk.[7][8] | The "Causes serious eye damage" classification necessitates robust protection.[4] A face shield protects the entire face from splashes during transfers of larger quantities. |

| Skin/Body Protection | A flame-resistant laboratory coat, fully buttoned. Wear appropriate chemical-resistant clothing for larger scale work.[9][10] | Protects against skin contact and prevents contamination of personal clothing. Contaminated lab coats should be professionally laundered and not taken home.[11] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required if there is a risk of exceeding exposure limits or if engineering controls fail.[1][6] | While a fume hood is the primary control, respiratory protection provides a critical safety backup, especially during spill cleanup or when handling the powder form which can become airborne. |

Section 4: Standard Operating Procedure for Safe Handling

This protocol is designed as a self-validating system. Adherence to each step is critical for mitigating the risks associated with this compound.

1. Preparation and Pre-Handling Check:

- Verification: Confirm the identity and purity of the reagent from the supplier's label and any accompanying analysis.[12]

- Area Designation: Designate a specific area within the fume hood for handling. Ensure the area is clean and uncluttered.

- Spill Kit: Confirm a spill kit containing absorbent material (e.g., vermiculite or sand), and waste disposal bags is immediately accessible.[11]

- PPE Donning: Don all required PPE as specified in Table 3 before entering the designated handling area.

2. Weighing and Transfer (Solid Form):

- Technique: Use a disposable weighing boat or glassine paper on a tared analytical balance inside the fume hood.

- Causality: Handling the solid inside the hood prevents the inhalation of fine particulates.

- Tool Selection: Use dedicated spatulas. If disposable, discard as contaminated waste. If reusable, decontaminate thoroughly after use.

- Static Control: Be mindful of static electricity which can cause fine powders to disperse. Use of an anti-static gun may be warranted.

3. Dissolution and Use in Solution:

- Solvent Addition: Add the solid to the reaction vessel before slowly adding the solvent under stirring. This minimizes splashing of the neat material.

- Vessel Sealing: Keep the reaction vessel covered or attached to a condenser/inert gas line to prevent vapor release.

- Temperature Control: If the reaction is exothermic, use an ice bath and add reagents slowly to maintain control.

4. Post-Handling Decontamination:

- Surface Cleaning: Wipe down the designated handling area and any equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.[13]

- Waste Disposal: All disposable items (gloves, weighing boats, paper towels) that came into contact with the chemical must be placed in a sealed, labeled hazardous waste container.[8]

- PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after all work is complete.[11]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is paramount.

First Aid Measures

| Exposure Route | Action | Justification |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] | Rapid removal from the contaminated atmosphere is critical. Do not perform mouth-to-mouth resuscitation without a protective barrier.[9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][11] | Prompt and thorough washing is essential to minimize dermal absorption of this toxic substance. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] | The classification of "serious eye damage" requires immediate and prolonged irrigation to prevent permanent injury. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |

Spill Response Protocol

The response must be scaled to the size and location of the spill.

Caption: A decision workflow for responding to spills of this compound.

Section 6: Storage and Disposal

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] The storage location should be a designated, locked cabinet for toxic substances, away from incompatible materials such as strong oxidizing agents.[3][13] Observe all manufacturer recommendations for storage conditions.[11]

Disposal: All waste containing this compound, including surplus material, contaminated items, and spill cleanup debris, must be treated as hazardous waste.[8] Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[1][7]

Section 7: References

-

Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Apollo Scientific. (2023, June 28). Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--

-

Capot Chemical. (2025, April 14). MSDS of this compound. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2,4,6-Trimethylaniline. Retrieved from --INVALID-LINK--

-

CPAchem. (2019, May 9). Safety data sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

City Chemical LLC. (2014, April 15). Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--

-

Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 2,4,6-Trimethylaniline. Retrieved from --INVALID-LINK--

-

HPC Standards. (n.d.). Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--

-

NOAA. (n.d.). 2,4,5-TRIMETHYLANILINE. CAMEO Chemicals. Retrieved from --INVALID-LINK--

-

ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

HPC Standards Inc. (n.d.). Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2,4,6-TRIMETHYL ANILINE. Retrieved from --INVALID-LINK--

-

ECHEMI. (n.d.). 2,4,5-Trimethylaniline SDS, 137-17-7 Safety Data Sheets. Retrieved from --INVALID-LINK--

-

SynQuest Labs. (2017, January 3). Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). An In-depth Technical Guide to the Basic Chemical Properties of 2,3,4-Trimethylaniline. Retrieved from --INVALID-LINK--

-

OEHHA. (1997, June). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. Retrieved from --INVALID-LINK--

References

- 1. capotchem.cn [capotchem.cn]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. hpc-standards.us [hpc-standards.us]

- 8. echemi.com [echemi.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. nj.gov [nj.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemscene.com [chemscene.com]

- 13. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2,3,5-Trimethylaniline

Abstract

2,3,5-Trimethylaniline, also known as isoduridine, is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The reactivity of this molecule is dominated by the interplay between the electron-donating amino group (-NH₂) and the three methyl substituents on the aromatic ring. This guide provides a comprehensive technical analysis of the amino group's reactivity, exploring the nuanced effects of the molecular architecture on key chemical transformations. We will delve into the electronic and steric factors that govern its behavior in reactions such as acylation, alkylation, diazotization, and subsequent coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to effectively utilize this compound in synthetic applications.

The Electronic and Steric Landscape of this compound

The chemical personality of this compound is a direct consequence of its substitution pattern. The amino group is a powerful activating group, increasing the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack.[2] Concurrently, the three methyl groups also contribute to this activation via an inductive electron-donating effect.

However, the positioning of these groups introduces significant steric considerations. The methyl group at the C2 position (ortho to the amino group) creates considerable steric hindrance around the nitrogen atom. This steric shield directly impacts the accessibility of the nitrogen's lone pair of electrons, modulating its nucleophilicity and basicity. The methyl groups at C3 and C5 have less direct steric impact on the amino group but influence the overall electronic environment and the regioselectivity of ring-based reactions.

Caption: Steric and electronic factors in this compound.

Nucleophilicity: Acylation & Alkylation Reactions

The lone pair of electrons on the amino group makes it a potent nucleophile. However, the ortho-methyl group provides a kinetic barrier that can impede reactions with bulky electrophiles.

N-Acylation

Acylation, such as the formation of an acetanilide, is a common strategy to protect the amino group, reduce its activating influence on the ring, and prevent unwanted side reactions like oxidation.[3] Due to steric hindrance, the acylation of this compound may require slightly more forcing conditions compared to unhindered anilines.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Slowly add acetic anhydride (1.1 - 1.2 eq) to the stirred solution. If dichloromethane is the solvent, a base like pyridine (1.2 eq) should be added to scavenge the acetic acid byproduct.[4]

-

Reaction: Heat the mixture to a gentle reflux (or stir at room temperature if using pyridine) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If using acetic acid, pour the mixture over ice water to precipitate the product. If using dichloromethane, wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude N-(2,3,5-trimethylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.

N-Alkylation

Direct N-alkylation of sterically hindered anilines with alkyl halides is often inefficient and prone to over-alkylation. Modern catalytic methods offer superior selectivity and yield. Nickel-catalyzed direct N-alkylation using alcohols as alkylating agents is a robust method that tolerates significant steric hindrance.[5]

| Reaction Type | Reagent Class | Key Challenge | Recommended Approach |

| N-Acylation | Acyl Halides, Anhydrides | Moderate steric hindrance | Use of a base (e.g., pyridine) or acid catalysis |

| N-Alkylation | Alcohols | High steric hindrance, over-alkylation | Nickel-catalyzed direct alkylation[5] |

Diazotization and its Synthetic Cascade

The conversion of the primary amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening a gateway to a vast array of functionalities.[6][7] The reaction is performed in a cold acidic solution with a source of nitrous acid.

Caption: Synthetic pathways originating from the diazonium salt.

-

Amine Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.

-

Nitrite Solution: In a separate flask, dissolve sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water.

-

Reaction: Add the sodium nitrite solution dropwise to the cold, stirred aniline suspension. Maintain the temperature strictly below 5 °C throughout the addition. The solids should dissolve as the diazonium salt forms.

-

Endpoint Check: The reaction is complete when a drop of the reaction mixture produces an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.

-

Usage: The resulting cold diazonium salt solution is unstable and should be used immediately in subsequent reactions without isolation.

The Sandmeyer Reaction: Replacing the Amino Group

The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with halides (-Cl, -Br) or pseudohalides (-CN).[8][9] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism and is a cornerstone for introducing a wide range of functional groups onto an aromatic ring that are not accessible by direct electrophilic substitution.[8][10]

-

Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) (approx. 1.2 eq) in concentrated hydrochloric acid.

-

Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the stirred CuCl solution. A vigorous evolution of nitrogen gas will be observed. The reaction can be gently warmed to room temperature after the initial effervescence subsides to ensure completion.

-

Isolation: The product, 1-chloro-2,3,5-trimethylbenzene, is typically isolated by steam distillation from the reaction mixture or by extraction with an organic solvent like diethyl ether.

-

Purification: The crude product is washed with dilute NaOH solution to remove any phenolic byproducts, then with water, dried over an anhydrous salt, and purified by fractional distillation.

| Sandmeyer Reagent | Product Functional Group |

| CuCl / HCl | -Cl |

| CuBr / HBr | -Br |

| CuCN / KCN | -CN |

Azo Coupling: Synthesis of Dyes

Diazonium salts are weak electrophiles that can attack activated aromatic rings, such as phenols and anilines, in an electrophilic aromatic substitution reaction known as azo coupling.[11][12] This reaction is the foundation of the azo dye industry, which accounts for over 60% of all commercial dyes.[13] The reaction with 2,3,5-trimethylbenzenediazonium salt will produce a brightly colored azo compound.

-

Coupling Partner Solution: Dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 2.0 eq). Cool the solution to 0-5 °C in an ice bath. 2-naphthol is deprotonated to the more strongly activating naphthoxide ion.

-

Coupling Reaction: Slowly add the freshly prepared, cold 2,3,5-trimethylbenzenediazonium salt solution to the stirred, cold 2-naphthol solution.

-

Product Formation: An intensely colored precipitate (typically red or orange) of the azo dye will form immediately.

-

Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. Collect the solid dye by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. The dye can be purified by recrystallization from a suitable solvent like ethanol.

Caption: The azo coupling reaction mechanism.

Oxidative Homo-Coupling

An alternative route to azo compounds is the direct oxidative coupling of anilines. Research has demonstrated that trimethylaniline can undergo oxidative homo-coupling to form a trans-azoarene in high yield using a system of diacetoxyiodobenzene (DIB) and potassium iodide (KI) in acetonitrile at room temperature.[14] This transition-metal-free method provides an efficient pathway to symmetrical azo compounds.

| Method | Reagents | Key Feature |

| Diazotization/Coupling | NaNO₂/HCl then Ar-OH | Forms asymmetrical or symmetrical azo dyes |

| Oxidative Coupling | DIB / KI | Forms symmetrical azo compounds directly[14] |

Conclusion

The amino group of this compound is a versatile functional handle whose reactivity is a delicate balance of potent nucleophilicity and significant steric encumbrance. The ortho-methyl group acts as a kinetic gatekeeper, moderating the speed and feasibility of reactions like acylation and alkylation, often necessitating optimized or catalyzed conditions. However, this steric hindrance does not prevent the fundamentally crucial diazotization reaction, which transforms the amine into a highly valuable diazonium salt intermediate. This intermediate serves as a launchpad for a multitude of synthetic transformations, most notably the Sandmeyer and azo coupling reactions, enabling the introduction of diverse functional groups and the synthesis of vibrant dyes. A thorough understanding of this interplay between electronics and sterics is paramount for any scientist aiming to leverage this compound as a building block in complex molecular design and synthesis.

References

-

ResearchGate. (n.d.). Optimization of reaction condition for oxidative coupling of trimethylaniline to azo compound. Retrieved from [Link]

-

ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). Organometallics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

-

University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Royal Society of Chemistry Education. (n.d.). The microscale synthesis of azo dyes. Retrieved from [Link]

-

Chem-Station. (2014). Sandmeyer Reaction. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Retrieved from [Link]

-

SpringerLink. (n.d.). The Early Azo Dyes: Aniline Yellow, Bismarck Brown, Chrysoidine, Orangés, Fast Red A. Retrieved from [Link]

-